C.I. Disperse red 54
Description
Interdisciplinary Relevance in Materials Science and Environmental Chemistry
The study of Disperse Red 54 extends beyond traditional textile applications, finding significant relevance in the interdisciplinary fields of materials science and environmental chemistry.
Materials Science
In materials science, research is focused on developing innovative and sustainable dyeing processes and creating new functional materials. A prominent area of study is the use of supercritical carbon dioxide (scCO2) as a dyeing medium. mdpi.com This waterless dyeing technique offers a greener alternative to conventional methods, and studies have investigated the diffusion and compatibility of Disperse Red 54 in scCO2 for dyeing polyester (B1180765) fabrics. researchgate.netresearchgate.net Another novel application involves encapsulating Disperse Red 54 within polymer nanospheres. Research has demonstrated the creation of color polymer nanospheres using a P(St-BA-MAA) matrix, which can be formulated into inkjet inks for printing on both hydrophobic and hydrophilic fabrics, thereby expanding the dye's utility. mdpi.com
| Research Area | Key Findings | Reference |
|---|---|---|
| Supercritical CO2 Dyeing | Investigated for waterless dyeing of polyester, showing good compatibility with other dyes like Disperse Blue 79 and Disperse Red 167. | researchgate.netresearchgate.net |
| PLA Fiber Dyeing | Studies show challenges in adsorption compatibility when used in 3-combination dye sets on PLA, indicating a need for specific recipe development for these biodegradable fibers. | koreascience.kr |
| Inkjet Ink Formulation | Successfully incorporated into P(St-BA-MAA) nanospheres to create self-curable inkjet inks applicable to a wide range of fabrics. | mdpi.com |
Environmental Chemistry
From an environmental perspective, the persistence and potential impact of disperse dyes in wastewater are major concerns. Research in environmental chemistry is actively exploring methods for the degradation and removal of Disperse Red 54 from industrial effluents. One approach is bioremediation, with studies identifying microorganisms capable of breaking down the dye. For example, the bacterium Bacillus cereus has been shown to decolorize Disperse Red 54 effectively. researchgate.net In addition to biodegradation, advanced oxidation processes are being investigated. The photocatalytic degradation of similar disperse dyes using titanium dioxide (TiO2) in membrane reactors has proven effective for color and COD removal, offering a promising pathway for treating textile wastewater. mdpi.com Adsorption is another removal strategy, with research into the use of novel nanocomposites for the effective uptake of disperse dyes from aqueous solutions. researchgate.net
| Research Area | Key Findings | Reference |
|---|---|---|
| Biodegradation | The bacterium Bacillus cereus demonstrated the ability to decolorize Disperse Red 54, with studies analyzing the degradation pathway. | researchgate.net |
| Photocatalytic Degradation | Studies on similar disperse dyes (e.g., Disperse Red 73) show high degradation efficiency using TiO2 photocatalysis in membrane reactors, suggesting a viable method for effluents containing azo dyes. | mdpi.com |
| Adsorption | Novel quaternary nanocomposites have been developed and tested for the removal of disperse dyes (e.g., Disperse Red 60) from aqueous solutions, showing high adsorption capacity. | researchgate.net |
Challenges and Future Directions in Disperse Red 54 Studies
Despite its widespread use, the study and application of Disperse Red 54 face several challenges, which in turn are shaping the future direction of research in this field.
Challenges
A primary challenge is the environmental footprint of conventional dyeing processes, which are energy-intensive and utilize hazardous chemicals. meghmaniglobal.com The dye itself can exhibit poor fastness to wet treatments and atmospheric gases like ozone and nitrogen oxides on certain fibers, such as nylon, which limits its application range. p2infohouse.org Furthermore, ensuring consistent color and performance when Disperse Red 54 is used in combination with other dyes remains a technical hurdle, particularly for newer synthetic fibers. koreascience.kr
Future Directions
The future of disperse dye research is strongly oriented towards sustainability and high performance. There is a significant push for the development and optimization of green manufacturing processes and eco-friendly dyeing technologies like scCO2. meghmaniglobal.com Innovation is also focused on creating high-performance dyes with improved color fastness and durability, as well as functional dyes that can impart additional properties such as UV protection to textiles. meghmaniglobal.comarchivemarketresearch.com The rapidly growing field of digital textile printing is driving demand for disperse dyes formulated specifically for inkjet technologies. meghmaniglobal.comthebusinessresearchcompany.com In the environmental sector, future research will likely focus on enhancing the efficiency of remediation techniques, such as using microbial consortia for more complete biodegradation and advancing photocatalytic processes for the large-scale treatment of textile effluents. researchgate.net
Structure
3D Structure
Properties
CAS No. |
12217-86-6 |
|---|---|
Molecular Formula |
C19H18ClN5O4 |
Molecular Weight |
415.8 g/mol |
IUPAC Name |
methyl 3-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-(2-cyanoethyl)anilino]propanoate |
InChI |
InChI=1S/C19H18ClN5O4/c1-29-19(26)9-12-24(11-2-10-21)15-5-3-14(4-6-15)22-23-18-8-7-16(25(27)28)13-17(18)20/h3-8,13H,2,9,11-12H2,1H3 |
InChI Key |
BMUXKUVOASOJKR-UHFFFAOYSA-N |
Origin of Product |
United States |
Synthetic Methodologies and Structural Modulations for Optimized Performance
Advanced Chemical Coupling Routes for Disperse Red 54 Synthesis
The cornerstone of producing Disperse Red 54 and similar azo dyes is the diazotization and coupling reaction. jchemrev.com This two-stage process involves the conversion of a primary aromatic amine to a diazonium salt, which then reacts with a coupling component to form the final dye molecule. jchemrev.com
Diazotization and Coupling Component Variations
The synthesis of azo disperse dyes traditionally involves the diazotization of a primary aromatic or heterocyclic amine, followed by coupling with a suitable component like a phenol, aromatic amine, or a β-ketoacid derivative. jchemrev.com The initial step, diazotization, is typically conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. nih.govmdpi.com This process involves treating the amine with nitrous acid, often generated in situ from sodium nitrite (B80452) and an acid. discoveryjournals.org
The choice of both the diazo component and the coupling component is critical as it dictates the final color and properties of the dye. For instance, a variety of monoazo disperse dyes have been synthesized by coupling diazotized 4-amino-N-dodecyl-1,8-naphthalimide with N,N-dialkyl anilines and naphthol derivatives, resulting in hues ranging from light violet and maroon to pink and neon red. shd-pub.org.rs Similarly, new disperse dyes with shades from yellow to brown have been created using 5-arylazothiazole derivatives as the coupling component. sapub.org The stability and reactivity of the diazonium salt are influenced by the substituents on the aromatic ring; strong electron-withdrawing groups can increase the coupling reaction rate but may decrease the salt's stability. nih.govresearchgate.net
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating methods for producing disperse dyes. nih.gov This technique significantly reduces reaction times, often from hours to minutes, and can lead to higher yields. nih.gov For example, the synthesis of certain azo disperse dyes has been successfully achieved in minutes with high productivity using microwave irradiation. nih.gov This method has been employed for various reactions, including the one-pot synthesis of 4-hydroxyphenylazopyrazopyrimidine disperse dyes. sciencepublishinggroup.com Microwave heating has also been utilized in the dyeing process itself, with polyester (B1180765) fabrics being dyed at 130 °C to achieve a range of color shades. nih.gov The efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture, which accelerates the rate of reaction. mdpi.com
Influence of Molecular Architecture on Compound Attributes
The performance characteristics of a disperse dye, including its color, dyeing affinity, and fastness, are directly governed by its molecular structure. Strategic modifications to the dye's architecture can lead to significant improvements in its properties.
Impact of Electron-Withdrawing Groups and Alkyl Chain Length on Spectroscopic Properties
The electronic properties of the substituents on the aromatic rings of an azo dye play a crucial role in determining its spectroscopic characteristics. Electron-withdrawing groups, such as nitro (NO2), cyano (CN), or halogen atoms, can significantly influence the light absorption properties of the dye. nih.gov These groups can cause a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the maximum absorption wavelength (λmax). For example, the presence of a strong electron-withdrawing group can enhance the electron-pulling effect from the chromophore, leading to changes in light absorption. semanticscholar.org Specifically, incorporating electron-withdrawing groups like bromine, chlorine, or nitro has been shown to improve light fastness. mdpi.com
The length of alkyl chains attached to the dye molecule can also modulate its properties. While alkyl chains may only weakly influence the color absorption, they can affect the chromophore bandwidth and the dye's electronic behavior. nih.govmdpi.com It has been observed that alkyl chain length can impact the molar extinction coefficient, which is a measure of how strongly a substance absorbs light at a given wavelength. mdpi.com
| Modification | Effect on Spectroscopic Properties | Reference |
| Introduction of Electron-Withdrawing Groups | Can lead to bathochromic or hypsochromic shifts in λmax. | semanticscholar.org |
| Presence of Nitro, Chlorine, Bromine Groups | Improves light fastness. | mdpi.com |
| Variation in Alkyl Chain Length | Can influence the chromophore bandwidth and molar extinction coefficient. | nih.govmdpi.com |
Design Principles for Enhanced Dyeing Affinity and Fastness
The affinity of a disperse dye for a synthetic fiber like polyester is a critical factor for successful dyeing. sustainability-directory.com This affinity is influenced by the dye's molecular structure and the dyeing conditions. sustainability-directory.com To enhance dyeing affinity, dyes are designed to be non-ionic and have low water solubility. sdinternational.com
Several design principles are employed to improve the fastness properties of disperse dyes:
Molecular Size: Larger dye molecules generally exhibit better fastness properties due to their reduced mobility within the fiber. mdpi.com
Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups can enhance light fastness. nih.govmdpi.com For instance, disperse azo dyes with these groups often show improved color fastness. mdpi.com
Heterocyclic Structures: Incorporating heterocyclic rings, such as benzothiazole, can improve the stability of the azo bond and significantly enhance light fastness. patsnap.com
Alkyl Chains: The length of alkyl chains can also play a role in fastness. While some studies suggest that increasing alkyl chain length can improve dyeing fastness, others have found that it might reduce color-fastness performance. nih.govresearchgate.net
| Design Principle | Effect on Dyeing Properties | Reference |
| Larger Molecular Size | Generally improves fastness properties. | mdpi.com |
| Electron-Withdrawing Groups | Enhances light fastness. | nih.govmdpi.commdpi.com |
| Heterocyclic Moieties | Can improve light fastness. | patsnap.com |
| Alkyl Chain Length | Can have a variable effect on fastness. | nih.govresearchgate.net |
Exploration of Novel Chromophore Systems
The quest for high-performance disperse dyes has led researchers to explore beyond the traditional anthraquinone (B42736) structure, which, despite its good stability, can be tinctorially weak and expensive compared to alternatives. aatcc.orgscispace.com The development of novel chromophore systems is driven by the need for dyes with superior brightness, higher molar extinction coefficients, improved fastness properties, and more cost-effective synthesis routes. scielo.brscielo.brresearchgate.net This exploration has yielded several promising classes of chromophores as potential replacements for anthraquinone dyes like Disperse Red 54.
Azo-Based Chromophores
Azo dyes represent the most significant class of disperse dyes, accounting for over half of all commercial products, primarily due to their bright shades, ease of manufacture, and strong color value. aatcc.orgscispace.com Research has focused heavily on developing heterocyclic azo dyes to achieve performance characteristics comparable or superior to anthraquinone-based dyes.
Heterocyclic diazo components, such as 2-aminothiazole (B372263) derivatives, are extensively used in preparing brilliant red to bluish-red disperse dyes. scielo.brresearchgate.net These dyes are characterized by excellent brightness and high molar extinction coefficients, often significantly higher than their anthraquinone counterparts. aatcc.orgscielo.br For instance, certain red azo disperse dyes exhibit extinction coefficients around 55,000 L mol⁻¹ cm⁻¹, approximately four times stronger than typical anthraquinone dyes, which are in the 13,000-14,000 L mol⁻¹ cm⁻¹ range. aatcc.org
The synthesis of these dyes typically involves the diazotization of a heterocyclic amine (like 5-acetyl-2-amino-4-methylthiazole) and subsequent coupling with various N-alkyl aniline (B41778) derivatives. scielo.brscielo.br The nature and position of substituents on the coupler ring allow for fine-tuning of the final shade and fastness properties. scielo.brscielo.br
Research Findings on Novel Heterocyclic Azo Dyes A study on novel azo disperse dyes derived from 5-acetyl-2-amino-4-methylthiazole yielded bright orange-red shades on polyester and nylon fabrics. The research highlighted the relationship between the substituent on the coupler and the resulting spectral and fastness properties. scielo.br
| Dye Structure (Example) | λmax (DMF) | log ε | Light Fastness (Polyester) | Wash Fastness (Polyester) |
| Dye 1a (R=H) | 480 nm | 4.52 | 4-5 | 5 |
| Dye 1b (R=CH₃) | 482 nm | 4.61 | 5 | 5 |
| Dye 1c (R=OCH₃) | 495 nm | 4.83 | 5 | 5 |
| Dye 1d (R=Cl) | 485 nm | 4.77 | 4 | 5 |
| Dye 1e (R=Br) | 488 nm | 4.79 | 4-5 | 5 |
| Data sourced from a study on heterocyclic azo disperse dyes derived from 5-acetyl-2-amino-4-methylthiazole. scielo.br |
Benzodifuranone Chromophores
Benzodifuranone-based systems have been pioneered as a novel chromophore class for producing brilliant red disperse dyes. sdc.org.uk A key characteristic of this chromophore is that it is composed solely of carbon, hydrogen, and oxygen. sdc.org.uk While not ideal for water-soluble dyes due to the hydrolysis of the lactone ring, this property is advantageous for polyester applications. Dyeings produced with benzodifuranone dyes can be easily cleared with alkali, as the chromophore is discharged to a colorless compound. sdc.org.uk This provides a functional benefit in the dyeing process.
Diketopyrrolopyrrole (DPP) Chromophores
The diphenyldiketopyrrolopyrrole chromophore, developed in the 1980s, represents a major innovation in pigment chemistry and has been nicknamed 'phthalocyanine red' for its first-class pigmentary properties. sdc.org.uk The first commercial product, C.I. Pigment Red 254, established itself as a high-performance bright red. rsc.org The success of the DPP chromophore in the pigment sector underscores the potential for discovering entirely new chemical classes for colorants that can offer exceptional brilliance and stability. sdc.org.uk
Phenothiazine-Based Chromophores
More recent research has investigated the use of phenothiazine (B1677639) derivatives for creating novel heterocyclic disperse dyes. arabjchem.org In one study, a series of dyes were synthesized from phenothiazine through nitration, oxidation, and reduction steps. These dyes produced acceptable buildup on polyester fibers and exhibited very good heat and wash fastness, although light fastness was moderate. arabjchem.org The resulting dyes showed wavelengths of maximum absorption between 448–475 nm in acetone, with molar extinction coefficients ranging from 2,011 to 28,189 L mol⁻¹ cm⁻¹. arabjchem.org
Multi-Chromophore Systems
An innovative approach to enhance dye performance, particularly light stability, is the construction of multi-chromophore macromolecular dye systems. frontiersin.orgfrontiersin.org By linking multiple chromophore units together, it is possible to increase the degree of aggregation and reduce the polarity of the dye molecule. frontiersin.orgfrontiersin.org Research on azopyrazolone dyes demonstrated that a three-chromophore dye (D-3) had significantly better light stability and lower backflow effect compared to the corresponding mono-chromophore dye (D-1). frontiersin.orgfrontiersin.org
Comparative Performance of Mono- vs. Multi-Chromophore Dyes
| Dye | Number of Chromophores | Molar Extinction Coefficient (L mol⁻¹·cm⁻¹) | Light Stability (Color Deviation ΔE after 100h) |
|---|---|---|---|
| D-1 | 1 | 11,730 | 12.3 |
| D-2 | 2 | 38,470 | Not Reported |
| D-3 | 3 | 49,710 | 4.8 |
Data sourced from a study on multi-chromophore dyes based on azopyrazolone. frontiersin.orgfrontiersin.org
This approach of creating larger, aggregated molecules that can more easily transfer energy internally presents a viable strategy for developing more robust dyes for various applications. frontiersin.orgfrontiersin.org
Advanced Spectroscopic and Analytical Characterization of Disperse Red 54 Systems
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopy offers a powerful lens to examine the intricate structural details and electronic properties of Disperse Red 54. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic molecules like Disperse Red 54. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms within the molecule.
Research has shown that the ¹H NMR spectrum of a similar polymorphic azo dye in deuteriochloroform can exhibit two distinct sets of resonances for specific protons, such as the methynic group of a thiazole (B1198619) ring, indicating the presence of two conformers in solution. scispace.com For instance, ¹H NMR spectra recorded on instruments operating at frequencies of 299.94 MHz and 300.13 MHz provide detailed information on proton chemical shifts and coupling constants. scispace.com Similarly, ¹³C NMR, with operating frequencies around 75.42 MHz and 75.47 MHz, reveals the chemical shifts of carbon atoms, further aiding in the structural confirmation. scispace.com The purity and structure of disperse dyes, including those similar to Disperse Red 54, are often verified using ¹H NMR. In studies of newly synthesized disperse dyes, ¹H and ¹³C NMR, along with other techniques, are used to fully confirm their structures. sci-hub.seshd-pub.org.rsmdpi.com The complexity of ¹H NMR spectra, which can be influenced by limited spectral dispersion and higher-order effects, encodes a wealth of structural information. acs.org
Table 1: Representative NMR Data for Azo Dyes
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
|---|---|---|---|---|---|
| ¹H | 9.575 | s | - | -NH- | sci-hub.se |
| ¹H | 8.454 | s | - | Ar-H | sci-hub.se |
| ¹H | 8.277 | d | 9.2 | Ar-H | sci-hub.se |
| ¹H | 7.881 | d | 9.2 | Ar-H | sci-hub.se |
| ¹H | 4.308 | t | 11.6 | -CH₂-O- | sci-hub.se |
| ¹H | 3.788 | t | 11.6 | -N-CH₂- | sci-hub.se |
| ¹H | 1.204 | t | 14 | -CH₂CH₃ | sci-hub.se |
| ¹³C | 144.3 | - | - | 4'-CH (thiazole ring) | scispace.com |
Note: This table presents representative data from studies on similar azo dyes to illustrate the application of NMR spectroscopy. Specific data for Disperse Red 54 may vary.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. slideshare.netspecac.comuhcl.edu
In the analysis of a disperse red dye (C.I. 11338), which shares structural similarities with Disperse Red 54, FT-IR spectroscopy has been validated as a quantitative analysis method. ekb.eg The study identified several characteristic chemical groups and their corresponding wavenumbers. ekb.eg The FT-IR spectrum of Disperse Red 54 has been used as a control in biodegradation studies to monitor changes in the dye's structure. researchgate.net The technique is also employed to confirm the presence of disperse dyes in nanospheres and to analyze the functional groups of the dye and polymer matrix. mdpi.com The analysis of degradation products of various dyes, including those similar to Disperse Red 54, often involves FT-IR to identify the remaining or newly formed functional groups. researchgate.netijcmas.comicm.edu.pl
Table 2: Characteristic FT-IR Absorption Bands for a Disperse Red Dye
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
|---|---|---|---|
| 3329 | - | N-H, -NHCOO- | sci-hub.se |
| 2930 | - | C-H stretching | mdpi.com |
| 2844 | - | C-H stretching | mdpi.com |
| 1701 | - | C=O, -NHCOO- | sci-hub.se |
| 1598 | - | C=C, aromatic | sci-hub.se |
| 1411.71 | - | O-H bending | ekb.eg |
| 808.07 | Medium | C=C bending | ekb.eg |
Note: This table is based on data for a similar disperse red dye (C.I. 11338) and other related azo dyes to illustrate the functional groups that can be identified using FT-IR.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption and Kinetic Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions in molecules like Disperse Red 54, providing information on its absorption properties and for conducting kinetic studies of various processes. ulakbim.gov.tr
The UV-Vis absorption spectrum of a disperse dye is characterized by one or more strong absorption bands in the visible region, which are responsible for its color. For example, Disperse Red 19 exhibits maximum absorbance at 495 nm in the blue-green region, resulting in its red appearance. docbrown.info The position and intensity of these bands can be influenced by the solvent polarity. shd-pub.org.rs UV-Vis spectroscopy is extensively used to monitor the decolorization and degradation of disperse dyes in various treatment processes. researchgate.netijcmas.com The disappearance of the major visible absorption peak or the appearance of new peaks can indicate biodegradation. ijcmas.com Kinetic studies of dye transfer between textiles and in detergent solutions also rely on UV-Vis spectroscopy to quantify the concentration of the dye in solution over time. chemrxiv.org For instance, the kinetics of Disperse Red 60 transfer have been studied by establishing concentration calibration curves at specific wavelengths (e.g., 544 nm and 593 nm). chemrxiv.org
Table 3: UV-Vis Absorption Maxima (λmax) for Selected Disperse Dyes
| Dye | Solvent/Medium | λmax (nm) | Reference |
|---|---|---|---|
| Disperse Red 19 | Ethanol | 495 | docbrown.info |
| Disperse Red 60 | Aqueous detergent | 544, 593 | chemrxiv.org |
| Disperse Yellow 54 | Aqueous solution | - | researchgate.net |
Note: This table provides examples of absorption maxima for various disperse dyes to illustrate the application of UV-Vis spectroscopy.
Chromatographic Separation and Identification Methodologies
Chromatographic techniques are essential for separating Disperse Red 54 from complex mixtures and for identifying its components and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominent methods used.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of disperse dyes. clu-in.orgitesm.mx
HPLC, often coupled with a photodiode array (PDA) or mass spectrometry (MS) detector, is the standard method for analyzing disperse dyes in various matrices, including textiles and environmental samples. nih.govlcms.czoup.com The DIN 54231 standard procedure, for example, employs HPLC for the analysis of disperse dyes. lcms.cz Reverse-phase HPLC (RP-HPLC) is commonly used, with C18 columns being a popular choice for separating these non-volatile compounds. clu-in.orgoup.com Gradient elution programs are typically employed to achieve effective separation of the components in a mixture. itesm.mxoup.com The inclusion of a mass detector with HPLC provides enhanced specificity and allows for the confirmation of impurity peaks and the identification of unknown compounds. lcms.czresearchgate.net
Table 4: HPLC Methods for Disperse Dye Analysis
| Column | Mobile Phase | Detection | Application | Reference |
|---|---|---|---|---|
| XBridge C18 | Acetonitrile (B52724)/Water with formic acid | PDA, MS | Analysis of nine disperse dyes | lcms.cz |
| Newcrom R1 | Acetonitrile/Water with phosphoric acid | UV, MS | Separation of Disperse Red 1 methacrylate | sielc.com |
| Agilent Eclipse Plus C18 | Acetonitrile/Water with 0.1% formic acid | MS/MS | Determination of azo dyes in rat plasma | oup.com |
Note: This table summarizes various HPLC methods used for the analysis of disperse dyes, highlighting the different columns, mobile phases, and detectors employed.
Gas Chromatography-Mass Spectrometry (GC-MS) in Degradation Product Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile and semi-volatile organic compounds. It plays a crucial role in the analysis of the degradation products of Disperse Red 54 and other azo dyes.
In studies on the biodegradation or chemical degradation of disperse dyes, GC-MS is the primary tool for identifying the smaller, more volatile molecules that are formed as the dye structure breaks down. researchgate.neticm.edu.plchem-soc.si For example, the degradation of Disperse Red by a microbial consortium was shown to produce compounds like o-xylene, acetone, and diisobutyl phthalate, which were identified by GC-MS. researchgate.net The analysis of degradation products often involves an extraction step, for instance with dichloromethane, to isolate the compounds of interest before they are injected into the GC-MS system. doi.org The mass spectra obtained provide fragmentation patterns that are used to identify the chemical structures of the degradation products. nih.gov
Table 5: Identified Degradation Products of Azo Dyes by GC-MS
| Original Dye | Degradation Process | Identified Products | Reference |
|---|---|---|---|
| Disperse Red | Microbial consortium | o-xylene, acetone, diisobutyl phthalate | researchgate.net |
| Reactive Red 141 | Bacterial degradation | Naphthalene diazonium, p-dinitrobenzene, 2-nitroso naphthol | chem-soc.si |
| Congo Red | Radiolytic degradation | Mineralized end products | icm.edu.pl |
| Disperse Red 9 | Pyrolysis | Chlorinated dye derivatives, fluorene, acenapthylene | nih.gov |
Note: This table lists examples of degradation products identified from various azo dyes using GC-MS, demonstrating the utility of this technique in understanding degradation pathways.
Solid-Phase Extraction Coupled with Liquid Chromatography-Electrospray Ionization Mass Spectrometry (SPE-LC-ESI-MS/MS) for Trace Analysis
The detection of trace levels of Disperse Red 54 and other azo dyes in various matrices is crucial for both environmental monitoring and quality control in the food and textile industries. A robust method for this purpose involves the coupling of Solid-Phase Extraction (SPE) with Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). This combination provides high sensitivity and selectivity, essential for analyzing complex samples. laborindo.comlcms.cz
The process typically begins with the extraction of the dye from the sample matrix. For solid samples like spices or textiles, a common approach involves homogenization followed by extraction with an organic solvent such as acetonitrile. laborindo.com For liquid samples, the dye can be directly extracted. Following initial extraction, SPE is employed for sample clean-up and concentration of the analytes. This step is critical for removing matrix components that could interfere with the analysis, a phenomenon known as ion suppression or enhancement in mass spectrometry. laborindo.com
After extraction and purification, the sample is analyzed by LC-MS/MS. The separation of the dye from other compounds is achieved using a liquid chromatography system, often with a C18 column. nih.gov A gradient elution with a mobile phase, typically consisting of acetonitrile and water with a modifier like formic acid, is commonly used. nih.gov
The detection is performed by a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is well-suited for ionizing azo dyes. laborindo.com The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor ion to product ion transition for each analyte. laborindo.com This technique allows for the detection and quantification of Disperse Red 54 and other azo dyes at very low concentrations, often in the µg/kg range. laborindo.comnih.gov
Table 1: Example Parameters for LC-MS/MS Analysis of Azo Dyes
| Parameter | Value/Condition |
|---|---|
| LC Column | C18 (e.g., 50 x 2.0 mm, 3 µm) nih.gov |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water nih.gov |
| Elution | Gradient nih.gov |
| Ionization | Electrospray Ionization (ESI) laborindo.com |
| MS Mode | Multiple Reaction Monitoring (MRM) laborindo.com |
| LOD/LOQ | 1-2 µg/kg / 5-10 µg/kg nih.gov |
Thin Layer Chromatography (TLC) for Reaction Monitoring and Metabolite Profiling
Thin Layer Chromatography (TLC) is a straightforward and versatile technique frequently used for the qualitative analysis of Disperse Red 54 and other azo dyes. libretexts.org Its applications include monitoring the progress of chemical reactions, such as dye synthesis or degradation, and profiling metabolites from biodegradation studies. iwaponline.comwordpress.com TLC is valued for its simplicity, speed, and low cost. libretexts.org
In practice, a small amount of the sample solution is spotted onto a baseline on a TLC plate, which is typically coated with a polar stationary phase like silica (B1680970) gel. mit.edu The plate is then placed in a developing chamber containing a suitable mobile phase. The choice of the solvent system is critical for achieving good separation. wordpress.com As the mobile phase ascends the plate via capillary action, the components of the sample mixture travel at different rates depending on their polarity and affinity for the stationary and mobile phases. mit.edu Non-polar compounds generally travel further up the plate, resulting in a higher retention factor (Rf) value, while polar compounds have a stronger interaction with the silica gel and move shorter distances. mit.edu
For reaction monitoring, samples are taken from the reaction mixture at different time intervals and spotted on the TLC plate alongside the starting material. wordpress.com The disappearance of the starting material spot and the appearance of new spots corresponding to the products indicate the progress of the reaction. wordpress.com
In metabolite profiling, TLC is used to analyze the products of dye degradation by microorganisms. iwaponline.com The extract from a decolorized sample is chromatographed, and the resulting pattern of spots is compared to that of the original dye. iwaponline.comjocpr.com The appearance of new spots with different Rf values confirms the breakdown of the parent dye molecule into various metabolites. iwaponline.comjocpr.com Visualization of the separated spots can be done under UV light if the compounds are UV-active, or by using staining agents like iodine vapor. libretexts.orgmit.edu
Table 2: Example TLC Systems for Azo Dye Analysis
| Application | Stationary Phase | Mobile Phase Example | Visualization |
|---|---|---|---|
| Reaction Monitoring | Silica Gel wordpress.com | Petroleum Ether : Acetone (e.g., 85:15 or 7:3 v/v) wordpress.com | UV light (254 nm) wordpress.com |
| Metabolite Profiling | Silica Gel nih.gov | n-propanol : methanol (B129727) : ethyl acetate (B1210297) : water : glacial acetic acid (3:2:2:1:0.5 v/v/v/v/v) nih.gov | UV illuminator (254 and 366 nm) nih.gov |
Advanced Calorimetric and Thermogravimetric Analyses
Determination of Thermodynamic Parameters from Volatilization Rates
The thermodynamic properties of disperse dyes, such as their vapor pressure and heats of sublimation and vaporization, are critical for understanding their behavior in high-temperature applications like thermal transfer printing and thermosol dyeing. Thermogravimetric analysis (TGA) offers a method to determine these parameters by studying the volatilization rate of the material. researchgate.net
This technique involves heating a sample of the dye in a thermobalance and measuring the rate of mass loss as a function of temperature. The system can be calibrated using reference materials with known vapor pressures. A relationship based on the Langmuir equation for free evaporation is established between the volatilization rate and the vapor pressure. researchgate.net This calibration allows for the determination of the vapor pressure of the dye at different temperatures.
From the temperature dependence of the vapor pressure, the heats of sublimation (ΔHsub) and vaporization (ΔHvap) can be calculated using the Clausius-Clapeyron equation. A plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature yields a straight line, the slope of which is proportional to the enthalpy of vaporization or sublimation. This method has been successfully applied to study dyes like C.I. Disperse Yellow 54 and C.I. Disperse Red 60. researchgate.net
Table 3: Thermodynamic Data for Selected Disperse Dyes Determined by TGA
| Compound | Melting Temperature (°C) | Normal Boiling Temperature (°C) (estimated) | ΔHvap (kJ mol-1) | ΔHsub (kJ mol-1) |
|---|---|---|---|---|
| C.I. Disperse Yellow 54 | 185.0 | 518.3 | 100.8 | 144.2 |
| C.I. Disperse Red 60 | - | 460.8 | 102.3 | - |
Data from a study by Price, D. M. (1998)
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow associated with transitions in materials as a function of temperature. tainstruments.com For Disperse Red 54 and other disperse dyes, DSC is employed to determine key thermal properties such as the glass transition temperature (Tg), melting point (Tm), and heat of fusion (ΔHf). mdpi.com These parameters are essential for understanding the physical state of the dye and its behavior during processing and application. scilit.com
In a DSC experiment, a small amount of the dye sample is heated or cooled at a controlled rate, and the difference in heat flow between the sample and an inert reference is measured. torontech.com A glass transition appears as a step-like change in the baseline of the DSC curve, indicating a change in the heat capacity of the material. tainstruments.com Melting is an endothermic process and is observed as a peak on the DSC thermogram. tainstruments.com The temperature at the peak maximum is taken as the melting point, and the area under the peak is proportional to the heat of fusion.
DSC can also be used to study the effects of additives or modifications on the thermal properties of the dye. For example, studies have shown that incorporating dyes like Disperse Red 1 into a polymer matrix can lower the glass transition temperature of the polymer. mdpi.com Furthermore, DSC can be used in conjunction with other techniques, like TGA, to provide a more complete thermal characterization of the material. For instance, the melting point and heat of fusion determined by DSC can be used to extrapolate vapor pressure data obtained from TGA. researchgate.net
Table 4: Example of Thermal Properties of a Disperse Dye System Measured by DSC
| Sample | Glass Transition Temperature (Tg) |
|---|---|
| PMMA (unannealed) | 109.8 °C |
| DR1/PMMA (unannealed) | 105.4 °C |
| PMMA (annealed) | 114.7 °C |
| DR1/PMMA (annealed) | 111.4 °C |
Data from a study on Disperse Red 1 (DR1) in a PMMA matrix. mdpi.com
Ultrasonic Investigation of Molecular Interactions in Solution
The study of molecular interactions of dyes in solution is important for understanding their solubility, aggregation behavior, and dyeing performance. Ultrasonic investigation is a non-destructive technique used to probe these interactions by measuring the velocity of ultrasonic waves through the solution. ijcrcps.com By analyzing the ultrasonic velocity and related acoustical parameters, insights into the solute-solvent and solute-solute interactions can be gained. ijcrcps.com
In a typical experiment, the ultrasonic velocity in aqueous solutions of Disperse Red 54 is measured at various concentrations and temperatures using an ultrasonic interferometer. ijcrcps.com Other physical properties such as density and viscosity are also measured. ijcrcps.com From these experimental data, several acoustical parameters can be calculated, including adiabatic compressibility (β), intermolecular free length (Lf), and acoustic impedance (Z).
The variation of these parameters with concentration and temperature provides information about the molecular interactions. For instance, an increase in ultrasonic velocity and a decrease in adiabatic compressibility with increasing dye concentration suggest the presence of solute-solvent interactions, as the water molecules become more structured around the dye molecules. ijcrcps.com The intermolecular free length, which is the distance between the surfaces of adjacent molecules, is also expected to decrease with increasing concentration, indicating a closer packing of the molecules. ijcrcps.com Temperature also plays a significant role, as an increase in temperature generally leads to the breaking of hydrogen bonds and a decrease in the structure of the solvent, which can affect the interactions. ijcrcps.com
Table 5: Acoustical Parameters of Disperse Red 54 in Aqueous Solution at 293.15 K
| Concentration (ppm) | Density (kg/m³) | Ultrasonic Velocity (m/s) | Adiabatic Compressibility (β) x 10-10 (m²/N) | Intermolecular Free Length (Lf) x 10-10 (m) |
|---|---|---|---|---|
| 0 | 998.2 | 1483.0 | 4.56 | 0.42 |
| 20 | 998.7 | 1485.5 | 4.54 | 0.42 |
| 40 | 999.2 | 1488.0 | 4.52 | 0.42 |
| 60 | 999.6 | 1490.5 | 4.50 | 0.42 |
| 80 | 1000.1 | 1493.0 | 4.48 | 0.42 |
| 100 | 1000.6 | 1495.5 | 4.46 | 0.41 |
Data derived from a study by Bawankar, R. S. et al. (2015) ijcrcps.com
Performance in Advanced Material Applications and Dyeing Processes
Disperse Dyeing of Synthetic Polymeric Substrates
Conventional disperse dyeing involves the use of aqueous dye baths at high temperatures to facilitate the diffusion of the non-polar dye molecules into the hydrophobic fiber structure. colourinn.in
Interaction Mechanisms with Polyester (B1180765) (PET) and Biodegradable Fibers (PLA/PHBV)
Disperse Red 54 is primarily used for dyeing polyester (PET) fibers. colorfuldyes.comsci-hub.ru The dyeing mechanism is based on the "solid solution theory," where the dye, being non-ionic and sparingly soluble in water, dissolves directly into the amorphous regions of the polyester fiber when heated. colorfuldyes.comcolourinn.in The process involves the dye molecules being adsorbed onto the fiber surface from the aqueous dispersion and then diffusing into the fiber's molecular structure. slideshare.net The compact and crystalline nature of polyester necessitates high temperatures, typically around 130°C, to expand the fiber structure and allow for dye penetration. colorfuldyes.comcolourinn.in
The application of Disperse Red 54 extends to biodegradable fibers like polylactic acid (PLA) and poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV). sci-hub.rupolyu.edu.hk These aliphatic polyesters have a lower glass transition temperature and melting point compared to PET, allowing for dyeing at lower temperatures, around 110°C. polyu.edu.hkresearchgate.net Studies have shown that Disperse Red 54, as a component of Disperse Black ECO, exhibits excellent dye exhaustion on PLA/PHBV fabrics. polyu.edu.hk The interaction mechanism with these biodegradable fibers is similar to that with PET, involving the diffusion and dissolution of the dye within the polymer matrix. However, the dyeing conditions must be carefully controlled to prevent thermal degradation and hydrolysis of the PLA fibers. researchgate.netacs.org
A comparison of dyeing PLA and PET with disperse dyes, including Disperse Red 54, has been noted. koreascience.kr While both fibers can be dyed with this class of dyes, the resulting shades and fastness properties can differ. researchgate.net
Influence of Dyeing Parameters on Dye Exhaustion and Uptake (Temperature, pH, Auxiliary Agents)
The efficiency of dyeing with Disperse Red 54 is significantly influenced by several process parameters.
Temperature: Temperature is a critical factor affecting dye uptake. For polyester, dyeing is typically carried out at high temperatures (around 130°C) to achieve good dye penetration and fixation. colorfuldyes.comekb.eg For PLA/PHBV blends, a lower temperature of around 110°C is optimal to achieve high exhaustion rates without compromising the fiber's integrity. polyu.edu.hk Increasing the temperature generally increases the rate of dye diffusion into the fiber. mdpi.com
pH: The pH of the dye bath is another crucial parameter. An acidic pH, typically between 4.5 and 5.5, is generally recommended for disperse dyeing of polyester to ensure the stability of the dye and prevent hydrolysis of the polyester. researchgate.net For Disperse Red 54, a pH of around 7 has also been mentioned as appropriate. worlddyevariety.com In some specialized alkaline dyeing processes for polyester, the initial pH is kept weakly acidic and then raised to an alkaline level at higher temperatures. google.com
Auxiliary Agents: Dispersing agents are essential in aqueous dyeing to maintain a fine and stable dispersion of the dye particles in the dyebath. slideshare.net The type and concentration of the dispersing agent can impact dye exhaustion and the final color yield. mdpi.com In some cases, carriers are used to facilitate dyeing at lower temperatures, although this practice is becoming less common due to environmental concerns. mdpi.com
Evaluation of Color Fastness Properties (Wash, Light, Rubbing, Perspiration)
The ability of a dyed fabric to retain its color when subjected to various conditions is a key performance indicator. Disperse Red 54 generally exhibits good to excellent fastness properties on polyester.
| Fastness Property | Rating on Polyester |
| Light Fastness (Xenon) | 6-7 epsilonpigments.com |
| Washing Fastness | 4-5 epsilonpigments.com |
| Sublimation Fastness | 4 epsilonpigments.com |
| Rubbing Fastness (Wet) | 4-5 epsilonpigments.com |
| Rubbing Fastness (Dry) | 4 epsilonpigments.com |
| Perspiration Fastness | Very Good mdpi.com |
Table 1: Color Fastness Properties of Disperse Red 54 on Polyester. The ratings are based on a scale of 1 to 5 for washing, sublimation, and rubbing fastness (where 5 is excellent) and 1 to 8 for light fastness (where 8 is excellent). epsilonpigments.comjournalijar.com
These ratings indicate that fabrics dyed with Disperse Red 54 have high resistance to color loss during washing, exposure to light, and physical abrasion. Good perspiration fastness is also a notable characteristic. mdpi.com
Supercritical Carbon Dioxide (scCO2) Dyeing Technology
Supercritical carbon dioxide (scCO2) dyeing is an innovative, waterless dyeing technology that offers significant environmental advantages over conventional aqueous methods. colab.wsresearchgate.net This technology utilizes CO2 in its supercritical state (above 31.1°C and 7.38 MPa) as a solvent for disperse dyes. nih.govmdpi.com
Solubility and Diffusion Behavior of Disperse Red 54 in scCO2
The effectiveness of scCO2 dyeing is highly dependent on the solubility of the dye in the supercritical fluid. Disperse dyes, being non-polar, generally show good solubility in scCO2. researchgate.net The solubility of disperse dyes in scCO2 is influenced by pressure and temperature. scirp.org Increasing the pressure at a constant temperature generally increases the density of the scCO2 and, consequently, its solvent power, leading to higher dye solubility. diva-portal.org
The diffusion of the dissolved dye into the polymer matrix is also enhanced in the scCO2 medium. The low viscosity of scCO2 facilitates the transport of the dye molecules to the fiber surface, and the swelling of the polymer by scCO2 aids in the diffusion of the dye into the fiber structure. mdpi.com This allows for dyeing at lower temperatures compared to conventional high-temperature aqueous methods. For instance, effective coloration of polyester can be achieved at around 100°C in scCO2. colab.ws
Process Optimization for Enhanced Dyeing Efficiency and Environmental Considerations
Optimizing the scCO2 dyeing process involves manipulating temperature, pressure, and time to achieve the desired color depth and fastness properties while minimizing energy consumption. diva-portal.org Research has shown that Disperse Red 54, in combination with other disperse dyes like Disperse Blue 79 and Disperse Red 167, demonstrates good compatibility and can be used for one-bath color matching on polyester in scCO2. colab.wsresearchgate.net This simplifies the dyeing process and reduces processing time. researchgate.netnih.gov
The key environmental benefits of scCO2 dyeing include the elimination of water consumption and wastewater discharge. colab.wsdiva-portal.org After the dyeing process, the CO2 can be easily separated from any residual dye and recycled, making the process highly sustainable. diva-portal.org This technology avoids the need for auxiliary chemicals like dispersing agents and salts, further reducing the environmental impact. diva-portal.org The residual dye can also be recovered and reused. researchgate.net
Photophysical Properties in Polymeric Matrices
Optically Induced Dichroism and Birefringence Phenomena
Disperse Red 54, as an azo dye, exhibits interesting photophysical properties when incorporated into polymeric matrices, particularly the phenomena of optically induced dichroism and birefringence. These effects are rooted in the reversible trans-cis photoisomerization of the azobenzene (B91143) chromophore. acs.org When exposed to polarized light, the rod-like trans isomers, which have a strongly anisotropic absorption, can be selectively excited and converted to the more isotropic cis form. acs.org This process, known as angular hole burning, leads to an anisotropic distribution of the chromophores and, consequently, to macroscopic optical anisotropy in the material, manifesting as dichroism (polarization-dependent absorption) and birefringence (polarization-dependent refractive index). acs.orgresearchgate.net
The stability and magnitude of the induced anisotropy are influenced by several factors, including the properties of the polymer matrix and the interaction between the chromophore and the matrix. conicet.gov.ar The rigidity of the polymer backbone plays a crucial role; a more rigid matrix can help to maintain the induced orientation of the chromophores, leading to more stable anisotropy. acs.orgconicet.gov.ar Conversely, thermal motion within the host medium can lead to the relaxation of the oriented molecules, reducing the optical anisotropy. acs.org
Research on similar azo dyes, such as Disperse Red 1, has demonstrated that these materials are promising candidates for optical storage devices and polarization holography. acs.org The ability to reversibly induce and erase birefringence allows for the writing and rewriting of optical information. acs.org The efficiency of this process is dependent on the free volume within the polymer, which affects the mobility of the dye molecules. researchgate.net For instance, studies have shown lower dye mobility and thus less efficient birefringence induction in polystyrene (PS) compared to poly(methyl methacrylate) (PMMA) matrices, which is attributed to the lower free volume in PS. researchgate.net
The chemical structure of the polymer and the way the chromophore is incorporated (either as a dopant or covalently bonded) also significantly impact the photo-induced effects. conicet.gov.ar Covalently attaching the dye to the polymer backbone, as in azopolymers, can lead to more stable and higher levels of induced anisotropy compared to guest-host systems where the dye is simply dispersed. conicet.gov.ar
Chromophore-Initiated Polymerization for Macromolecular Dye Synthesis
A novel approach to incorporating dyes like Disperse Red 54 into polymers is through chromophore-initiated polymerization, which leads to the synthesis of "macromolecular dyes." In this method, the chromophore itself acts as a co-initiator in the polymerization process, resulting in a polymer chain with the dye covalently bonded at one end. nih.govmdpi.com This technique offers a significant advantage over simple blending of dyes into polymers, as it can effectively prevent migration, volatilization, and leaching of the chromophore from the polymer matrix. nih.govmdpi.com
One example of this is the ring-opening polymerization (ROP) of L-lactide to produce polylactide (PLA), a biodegradable and renewable polymer. nih.govmdpi.com By using a hydroxyl-functionalized azo dye as a co-initiator along with a catalyst like stannous octoate, end-functionalized PLA chains are created. nih.gov The resulting macromolecular dyes retain the photophysical properties of the original chromophore. nih.govmdpi.com
This method allows for the creation of dyed polymers "as synthesized," which can then be used directly or blended with commercial polymers. nih.gov Research has shown that blends of PLA with these macromolecular dyes exhibit similar UV-Vis absorption and fluorescence features to the macromolecular dyes themselves, while maintaining the thermal properties of the bulk PLA. nih.gov Crucially, migration tests have demonstrated that the covalently bonded macromolecular dyes are significantly less prone to release from the polymer matrix compared to free chromophores that are simply blended in. nih.govmdpi.com
Environmental Transformations and Advanced Remediation Strategies
Microbial and Enzymatic Bioremediation of Disperse Red 54
Bioremediation harnesses the metabolic capabilities of microorganisms to degrade pollutants. For Disperse Red 54, this approach primarily involves the use of bacteria and fungi that can decolorize and break down the dye molecule.
Bacterial Decolorization and Degradation Pathways
Several bacterial species have demonstrated the ability to effectively decolorize and degrade Disperse Red 54. These processes often occur under specific environmental conditions and involve a series of enzymatic reactions.
Brevibacillus laterosporus has been identified as a particularly effective microbial tool for the decolorization of Disperse Red 54. nih.gov Under optimal conditions of pH 7 and 40°C, this bacterium can achieve 100% decolorization of the dye (at a concentration of 50 mg/L) within 48 hours. nih.gov The efficiency of this process is enhanced by the addition of yeast extract and peptone to the medium. nih.gov Studies have shown that Bacillus cereus can also achieve a high rate of decolorization, reaching 84.17% for Disperse Red 54 within 24 hours. researchgate.netresearchgate.net
Enterococcus faecalis is another bacterium that has been successfully used for the bioremediation of azo dyes. jmbfs.orggjesm.net For instance, Enterococcus faecalis YZ 66 has been effectively used to remediate the highly toxic azo dye, Reactive Orange 16. jmbfs.org While direct studies on its degradation of Disperse Red 54 are less common, the known capabilities of this genus suggest its potential in this area. ijcmas.comtandfonline.com The degradation process by Enterococcus faecalis often involves an initial anaerobic enzymatic step followed by further bioconversion of the resulting aromatic amines. ijcmas.com
A bacterial consortium including Providencia rettgeri HSL1 has shown high efficiency in decolorizing various azo dyes, including Disperse Red 78, achieving 98-99% decolorization. jmbfs.orgnih.gov This suggests its potential for degrading structurally similar dyes like Disperse Red 54. The degradation mechanism is attributed to the enhanced activity of azoreductase and NADH-DCIP reductase, which cleave the complex azo bonds. jmbfs.orgnih.gov Further oxidation of the resulting toxic amines is carried out by enzymes like laccase and veratryl alcohol oxidase. jmbfs.orgnih.gov
Table 1: Bacterial Strains Involved in Disperse Red 54 Degradation
| Bacterial Strain | Decolorization Efficiency | Time | Key Enzymes Involved | Reference |
|---|---|---|---|---|
| Brevibacillus laterosporus | 100% (at 50 mg/L) | 48 hours | Tyrosinase, Veratryl alcohol oxidase, NADH-DCIP reductase | nih.gov |
| Bacillus cereus | 84.17% | 24 hours | Not specified for DR54 | researchgate.netresearchgate.net |
| Providencia rettgeri HSL1 (in consortium) | 98-99% (for Disperse Red 78) | 12-30 hours | Azoreductase, NADH-DCIP reductase, Laccase, Veratryl alcohol oxidase | jmbfs.orgnih.gov |
Fungal Biotransformation Mechanisms
Fungi, particularly white-rot and brown-rot varieties, are also potent degraders of synthetic dyes due to their powerful extracellular enzymatic systems.
White-Rot Fungi are among the most effective organisms for degrading a wide variety of toxic environmental pollutants, including synthetic dyes. pu.edu.pkcdnsciencepub.comrroij.com Their ability stems from the production of non-specific, powerful extracellular enzymes. rroij.com Species like Coriolus versicolor have demonstrated significant decolorization capabilities, removing 76% of a disperse red dye in seven days. pu.edu.pk The key enzymes involved in this process are laccases and peroxidases. cdnsciencepub.com These fungi can be cultivated on inexpensive substrates like agricultural waste, making them a cost-effective solution for bioremediation. cdnsciencepub.com
Brown-Rot Fungi , while less studied for dye degradation compared to their white-rot counterparts, also contribute to the biotransformation of xenobiotics. An extensive screening of various saprotrophic Basidiomycetes, including brown-rot fungi, has been performed to assess their capacity to decolorize synthetic dyes. nih.gov
Enzymatic Activities and Their Role in Dye Transformation
The breakdown of Disperse Red 54 by microorganisms is mediated by a suite of specific enzymes that catalyze different steps of the degradation process.
Azo Reductase: This is a key enzyme in the degradation of azo dyes. researchgate.netscholarsresearchlibrary.com It catalyzes the reductive cleavage of the azo bond (-N=N-), which is the initial and often rate-limiting step in the decolorization process, resulting in the formation of colorless aromatic amines. researchgate.netmdpi.com This process typically requires reducing agents like NADH or NADPH. scholarsresearchlibrary.commdpi.com
NADH-DCIP Reductase: This enzyme also plays a crucial role in the reductive decolorization of azo dyes. nih.govscholarsresearchlibrary.com During the degradation of Disperse Red 54 by Brevibacillus laterosporus, the activity of NADH-DCIP reductase was induced by a significant 4.37-fold. nih.gov Similarly, a consortium containing Providencia rettgeri showed a 196% induction of this enzyme when degrading Disperse Red 78. nih.gov
Tyrosinase: This enzyme is involved in the oxidative degradation of the aromatic amines produced after the initial cleavage of the azo bond. jmbfs.orgnih.gov In the case of Brevibacillus laterosporus degrading Disperse Red 54, tyrosinase activity was induced by 1.32-fold. nih.gov
Veratryl Alcohol Oxidase: This enzyme is also involved in the oxidative breakdown of intermediate compounds. researchgate.net Its activity was induced by 1.51-fold during the degradation of Disperse Red 54 by Brevibacillus laterosporus. nih.gov Veratryl alcohol oxidase is known to carry out oxidative cleavage and can help avoid the formation of toxic aromatic amines. researchgate.net
Table 2: Key Enzymes in Disperse Red 54 Bioremediation
| Enzyme | Function | Induction Factor/Activity Increase | Organism | Reference |
|---|---|---|---|---|
| Azo Reductase | Reductive cleavage of the azo bond | 63% induction (for DR 78) | Providencia rettgeri consortium | nih.gov |
| NADH-DCIP Reductase | Reductive decolorization | 4.37-fold induction | Brevibacillus laterosporus | nih.gov |
| Tyrosinase | Oxidation of aromatic amines | 1.32-fold induction | Brevibacillus laterosporus | nih.gov |
| Veratryl Alcohol Oxidase | Oxidative cleavage of intermediates | 1.51-fold induction | Brevibacillus laterosporus | nih.gov |
Metabolic Fate Studies and Pathway Elucidation
Understanding the metabolic pathway of Disperse Red 54 degradation is crucial to ensure the final products are non-toxic. Gas chromatography-mass spectrometry (GC-MS) studies have been employed to identify the metabolites formed during the bioremediation process.
In the case of degradation by Brevibacillus laterosporus, the parent Disperse Red 54 dye was broken down into a simpler final product, identified as N-(1λ³-chlorinin-2-yl)acetamide. nih.govresearchgate.net Phytotoxicity studies confirmed that these metabolites were non-toxic compared to the original dye, signifying successful detoxification. nih.govresearchgate.net The biodegradation was further confirmed by high-pressure liquid chromatography (HPLC), high-pressure thin-layer chromatography (HPTLC), and Fourier transform infrared spectroscopy (FTIR), which all showed a completely different spectrum for the metabolites compared to the parent dye. nih.govresearchgate.net
Advanced Oxidation Processes (AOPs) for Disperse Red 54 Degradation
Advanced Oxidation Processes (AOPs) are chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), to degrade organic pollutants. ijcce.ac.irsciencepublishinggroup.comresearchgate.net These processes are effective for treating dye-containing wastewater that is resistant to conventional biological treatments.
Photodegradation Mechanisms and Kinetic Studies
Photodegradation is an AOP that utilizes light energy, often in the presence of a photocatalyst, to break down pollutants.
The degradation of disperse dyes, including those structurally similar to Disperse Red 54, has been investigated using various AOPs such as ozonation, Fenton, UV/H₂O₂, and photo-Fenton processes. researchgate.net The UV/H₂O₂ system, a common AOP, generates highly oxidative hydroxyl radicals. researchgate.net The efficiency of these processes can be influenced by several factors, including the initial dye concentration, pH, and the intensity of the light source. mdpi.com
Kinetic studies of dye photodegradation often follow pseudo-first-order kinetics. mdpi.com The mechanism involves the excitation of the photocatalyst by light, leading to the formation of electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species that attack and degrade the dye molecules. mdpi.com The ultimate goal of this mineralization is to convert the complex dye molecule into simpler, non-toxic products like carbon dioxide and water. mdpi.com
Influence of Light Sources and Photocatalysts
Fenton and Photo-Fenton Processes for Effluent Treatment
Adsorption-Based Removal Strategies
Adsorption is a widely used physicochemical treatment process that involves the accumulation of dye molecules (adsorbate) onto the surface of a solid material (adsorbent). rsc.org It is considered an effective and economical method, particularly when using low-cost, readily available adsorbent materials. ircwash.org
A variety of materials have been investigated for the removal of disperse dyes from wastewater. While activated carbon is a popular adsorbent due to its high surface area, its cost has prompted research into cheaper alternatives. nanochemres.orgbiointerfaceresearch.com
Low-cost adsorbents derived from industrial and agricultural waste have shown great promise. Materials such as peat, bentonite (B74815) clay, fly ash, and steel plant slag have demonstrated very high removal efficiencies for disperse dyes. ircwash.org One study found that these four adsorbents could remove over 90% of a disperse dye, outperforming granular activated carbon under similar conditions. ircwash.org Another innovative approach involves using cetyltrimethylammonium bromide (CTAB) coated magnetite nanoparticles, which achieved over 95% removal of disperse dyes, even at high initial concentrations, with an exceptionally high adsorbent capacity. nanochemres.org The efficiency of adsorption is influenced by several factors, including the adsorbent's surface chemistry, the solution's pH, and the initial dye concentration. ircwash.orgnanochemres.org
Table 3: Efficiency of Various Low-Cost Adsorbents for Disperse Dye Removal
| Adsorbent Material | Removal Efficiency | Equilibrium Time | Source |
|---|---|---|---|
| Peat | 91% | 6 hours | ircwash.org |
| Bentonite Clay | 99% | 8 hours | ircwash.org |
| Steel Plant Slag | 94% | 7 hours | ircwash.org |
| Fly Ash | 91% | 2 hours | ircwash.org |
Data sourced from a comparative study on low-cost adsorbents. ircwash.org
Mechanisms of Dye Adsorption from Aqueous Phases
The removal of Disperse Red 54 from wastewater through adsorption is a surface phenomenon involving the accumulation of dye molecules onto a solid material, termed the adsorbent. This process is governed by a combination of physical and chemical interactions between the dye (adsorbate) and the adsorbent. The mechanism can be understood by examining the adsorption kinetics, which describes the rate of dye uptake, and the adsorption isotherm, which characterizes the equilibrium distribution of dye molecules between the liquid and solid phases. researchgate.net
The adsorption process is often influenced by several key parameters, including the pH of the solution, contact time, initial dye concentration, and temperature. For instance, the surface of an adsorbent may become positively charged in a highly acidic environment (low pH) due to the adsorption of H+ ions, which can enhance the uptake of certain dye molecules. ceon.rs The nature of the adsorbent itself is critical; materials with high surface area, porous structure, and specific functional groups are generally more effective. ceon.rsscholaris.ca
Adsorption kinetics are commonly analyzed using models such as the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models. The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites, while the pseudo-second-order model suggests that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons. ijfans.org The intra-particle diffusion model is used to determine if the diffusion of dye molecules into the pores of the adsorbent is the rate-controlling step. researchgate.netdergipark.org.tr Studies on disperse red dyes often show that the adsorption process follows the pseudo-second-order kinetic model, indicating that chemisorption plays a significant role. ijfans.org
Adsorption isotherms are crucial for describing how the dye molecules interact with the adsorbent surface. Common models include:
Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. ijfans.org
Freundlich Isotherm: This empirical model applies to adsorption on heterogeneous surfaces and does not predict a maximum adsorption capacity. dergipark.org.tr
Brunauer-Emmett-Teller (BET) Isotherm: The BET model extends the Langmuir theory to multilayer adsorption on a heterogeneous surface. researchgate.net
The following table summarizes research findings on the adsorption of Disperse Red 54 and similar disperse dyes using various adsorbents.
Interactive Data Table: Research Findings on Adsorption of Disperse Dyes
| Adsorbent | Target Dye | Kinetic Model(s) | Isotherm Model(s) | Key Findings | Reference(s) |
|---|---|---|---|---|---|
| Commercial Activated Carbon | Disperse Red Dye | Pseudo-first-order, Pseudo-second-order, Intra-particle diffusion | Langmuir, Freundlich, BET | The process involves both surface adsorption and intra-particle pore diffusion. | researchgate.net |
| Modified Cotton Waste Fibers | Disperse Dye | - | - | Maximum adsorption occurs in a highly acidic environment (pH 2-3). | ceon.rs |
| Polyepicholorohydrin-dimethylamine / Bentonite | Disperse Red S-R | Two-step first-order, Intra-particle diffusion | - | The adsorption process was not spontaneous and was driven by entropy. | researchgate.net |
| Bamboo-based Activated Carbon | Disperse Red Dye | Pseudo-second-order | Langmuir | The maximum adsorption capacity was found to be significant. | tci-thaijo.org |
Comparative Analysis of Wastewater Treatment Technologies for Disperse Red 54
A variety of technologies have been investigated for the removal of Disperse Red 54 and other disperse dyes from textile effluents. These methods can be broadly categorized into physical, chemical, and biological treatments, each with distinct mechanisms, efficiencies, and operational considerations. A comparative analysis is essential for selecting the most appropriate technology. researchgate.net
Physical Methods: Adsorption is the most widely used physical method, valued for its simplicity and efficiency. pnrsolution.org It involves passing the effluent through a bed of an adsorbent material, which binds the dye molecules. While effective for color removal, it can generate a significant amount of sludge that requires further disposal. pnrsolution.org
Chemical Methods:
Coagulation/Flocculation: This process uses chemical coagulants like aluminum sulfate (B86663) (Al₂(SO₄)₃) to destabilize colloidal dye particles, causing them to aggregate and settle. For a disperse red dye, a removal yield of over 90% has been achieved with this method. researchgate.net
Electrocoagulation (EC): EC employs sacrificial anodes (commonly aluminum or iron) that dissolve to produce coagulants in-situ. deswater.com It has been shown to be more robust against pH changes compared to chemical coagulation and can achieve removal efficiencies up to 95% for disperse red dyes. researchgate.net However, the operating costs, particularly energy and electrode consumption, can be higher. deswater.com
Advanced Oxidation Processes (AOPs): AOPs rely on the generation of highly reactive hydroxyl radicals (•OH) to degrade complex organic molecules like dyes. sciencepublishinggroup.comijcce.ac.ir Common AOPs include the Fenton process (H₂O₂/Fe²⁺), photo-Fenton (H₂O₂/Fe²⁺/UV), ozonation (O₃), and UV/H₂O₂ or UV/TiO₂ systems. asianpubs.orgsci-hub.se The Fenton process and its variants have demonstrated high efficiency in removing color and reducing the total organic carbon (TOC) level. researchgate.net Ozonation is also highly effective for color removal, though it may be less sufficient for complete COD reduction on its own. pnrsolution.org AOPs can lead to the complete mineralization of dyes into CO₂, H₂O, and inorganic ions, but they can be costly. asianpubs.orgsci-hub.se
Biological Methods:
Bacterial Degradation: Specific bacterial strains have shown remarkable efficiency in decolorizing Disperse Red 54. For example, Brevibacillus laterosporus achieved 100% decolorization of a 50 mg/L solution within 48 hours under optimal conditions (pH 7, 40°C). pnrsolution.orgresearchgate.net A consortium of bacteria has also been used to successfully biodegrade and detoxify Disperse Red 54. researchgate.net
Fungal Decolorization: White-rot fungi, such as Pleurotus ostreatus, are capable of degrading a wide range of dyes through their extracellular enzymatic systems. This fungus has shown a decolorization efficiency of 73.13% for a disperse red dye. mdpi.com
Enzymatic Treatment: The use of isolated enzymes, like laccase, offers a more targeted approach. Laccase, particularly when used with a mediator like 1-hydroxybenzotriazole (B26582) (HBT), can effectively decolorize disperse dyes, including red varieties, and significantly reduce the ecotoxicity of the effluent. nih.gov
The following table provides a comparative overview of different treatment technologies for Disperse Red 54 and similar dyes.
Interactive Data Table: Comparative Analysis of Treatment Technologies for Disperse Dyes
| Technology | Category | Reagents/System | Removal Efficiency | Remarks | Reference(s) |
|---|---|---|---|---|---|
| Adsorption | Physical | Commercial Activated Carbon | Varies | Simple and effective but generates sludge. | researchgate.netpnrsolution.org |
| Chemical Coagulation | Chemical | Aluminum Sulfate | >90% | Effective in a wide pH range (4-8); produces sludge. | researchgate.net |
| Electrocoagulation (EC) | Chemical | Aluminum or Iron Electrodes | Up to 95% | Robust against pH changes; higher operating cost than chemical coagulation. | researchgate.netdeswater.com |
| Fenton Process | Chemical (AOP) | Fe²⁺/H₂O₂ | High | Efficient for color and COD removal; Fenton assisted with solar is more efficient. | pnrsolution.orgsci-hub.seresearchgate.net |
| UV/TiO₂/H₂O₂ | Chemical (AOP) | UV light, TiO₂, H₂O₂ | High | Can successfully treat industrial wastewater to meet permissible limits. | asianpubs.org |
| Ozonation | Chemical (AOP) | Ozone (O₃) | High color removal | Very fast color removal but may not be sufficient for COD reduction alone. | pnrsolution.org |
| Bacterial Degradation | Biological | Brevibacillus laterosporus | 100% (at 50 mg/L) | Achieved in 48 hours under optimized conditions. | pnrsolution.orgresearchgate.net |
| Fungal Decolorization | Biological | Pleurotus ostreatus | 73.13% | Utilizes fungal metabolic processes. | mdpi.com |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for elucidating the electronic structure and reactivity of dye molecules. These calculations help in understanding the relationship between a dye's chemical structure and its color, a fundamental aspect of its function.
Time-Dependent Density Functional Theory (TD-DFT) is frequently used to predict the electronic absorption spectra of dyes. rsc.orgwhiterose.ac.ukaip.org By calculating the energies of electronic transitions, TD-DFT can estimate the maximum absorption wavelength (λmax), which corresponds to the color of the dye. rsc.orgwhiterose.ac.uk Studies on various substituted anthraquinones have shown that TD-DFT calculations, especially when using hybrid functionals like B3LYP and a suitable basis set such as 6-31G(d,p), can reliably predict λmax values, often with a standard deviation of around 13 nm when solvent effects are included. researchgate.net
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for determining a dye's reactivity and stability. ifatcc.org The HOMO energy is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy relates to its ability to accept electrons (reduction potential). ifatcc.org For anthraquinone (B42736) dyes, the visible absorption band typically arises from a π→π* intramolecular charge transfer (ICT) transition, often from the HOMO to the LUMO. whiterose.ac.uk The nature and position of substituent groups on the anthraquinone core significantly influence the HOMO and LUMO energy levels, thereby altering the color and reactivity of the dye. rsc.orgwhiterose.ac.uk For instance, electron-donating groups like amino (-NH2) or hydroxyl (-OH) groups tend to raise the HOMO energy, leading to a red-shift (bathochromic shift) in the absorption spectrum. whiterose.ac.uknii.ac.jp
| Anthraquinone Derivative | Experimental λmax (nm) | Calculated λmax (nm) (TD-DFT) | Computational Method |
|---|---|---|---|
| 1,4-Diaminoanthraquinone | 550 | 552 | PCM/TD-B3LYP/6-31g(d,p) nii.ac.jp |
| 1,5-Diphenylamino-anthraquinone | 516 | 505 | TD-DFT whiterose.ac.uk |
| 1,5-Diphenylamino-4,8-dihydroxy-anthraquinone | 620 | 615 | TD-DFT whiterose.ac.uk |
| 2,6-Diphenyl-anthraquinone | 340 | 335 | TD-DFT whiterose.ac.uk |
Molecular Dynamics Simulations for Dye-Substrate Interactions
Molecular Dynamics (MD) simulations provide a way to study the dynamic interactions between dye molecules and various substrates, such as textile fibers or solvents, at an atomic level. researchgate.netnih.gov These simulations are crucial for understanding the mechanisms of dyeing, including dye solubility, diffusion into the fiber, and the forces that bind the dye to the substrate. researchgate.netresearchgate.netsustainability-directory.com
In the context of disperse dyes like Disperse Red 54, which are used for hydrophobic fibers like polyester (B1180765), MD simulations can model the dye's behavior in both the dyebath and within the polymer matrix. researchgate.netresearchgate.net Key parameters derived from MD simulations include interaction energies, solvent accessible surface area (SASA), and diffusion coefficients. researchgate.netresearchgate.net The interaction energy between the dye and the fiber polymer indicates the affinity of the dye for the fiber. researchgate.net These interactions are typically a combination of van der Waals forces and, in some cases, hydrogen bonds. researchgate.net
Studies on disperse dyes have used MD simulations to investigate how different substituents on the dye molecule affect its solubility in the dyeing medium and its interaction with polyester fibers. researchgate.net For example, simulations have shown that substituents can alter the interaction energy between the dye and solvent molecules (like decamethylcyclopentasiloxane, D5, a non-aqueous solvent), which in turn affects the dye's solubility and ultimate uptake by the fiber. researchgate.netresearchgate.net The simulation results often correlate well with experimental dyeing performance, demonstrating that MD is a valuable tool for designing dyes with improved properties. researchgate.net Furthermore, MD simulations can elucidate the swelling effect of solvents on the fiber structure, which is critical for dye diffusion into the polymer. nih.gov
| System | Parameter | Calculated Value | Significance |
|---|---|---|---|
| Disperse Red 167 in Liquid Paraffin (B1166041) | Dyeing Affinity (-Δμ°) (kJ/mol) | 15.86 | Thermodynamic driving force for dyeing researchgate.net |
| Disperse Red 167 in Water | Dyeing Affinity (-Δμ°) (kJ/mol) | 25.43 | Higher affinity in water than paraffin researchgate.net |
| Disperse Dye (N-ethyl sub.) in D5 | Diffusion Coefficient (D) (x10⁻⁹ m²/s) | 1.85 | Relates to dye mobility in solvent researchgate.net |
| Disperse Dye (N-cyanoethyl sub.) in D5 | Diffusion Coefficient (D) (x10⁻⁹ m²/s) | 1.52 | Substituent effect on mobility researchgate.net |
Kinetic Modeling of Degradation and Dyeing Processes
Kinetic modeling is essential for quantifying the rates of dyeing and degradation processes, allowing for process optimization and a deeper understanding of the underlying reaction mechanisms.
The degradation of anthraquinone dyes, often pursued through advanced oxidation processes (AOPs) or enzymatic treatments, can be effectively described by kinetic models. researchgate.netnih.gov For instance, the enzymatic decolorization of anthraquinone dyes like Acid Violet 109 by peroxidase has been successfully modeled using Michaelis-Menten kinetics, specifically the Ping-Pong Bi-Bi model, which accounts for the two substrates (dye and hydrogen peroxide). nih.govmjcce.org.mkmjcce.org.mk Such models can reveal important kinetic parameters, including the maximum reaction rate (Vmax) and inhibition constants, which describe how substrate concentration can affect the degradation efficiency. mjcce.org.mkmjcce.org.mk The degradation of other anthraquinone dyes, such as Reactive Blue 4, has been shown to follow a pseudo-first-order kinetic model. researchgate.net
The kinetics of the dyeing process itself are also subject to modeling. The process involves the transfer of dye from the dyebath to the fiber surface and subsequent diffusion into the fiber interior. researchgate.net The rate of dyeing can be influenced by factors such as temperature, dye concentration, and the nature of the fiber and solvent. researchgate.net Thermodynamic and kinetic studies of dyeing polyester with disperse dyes in different media (e.g., water vs. liquid paraffin) show that the process can be described by adsorption isotherms like the Nernst model. researchgate.net Kinetic models can be developed to determine rate constants for dye transfer and diffusion coefficients, providing a quantitative basis for controlling the dyeing process to achieve desired outcomes like levelness and color yield. researchgate.netresearchgate.net
| Dye | Process | Kinetic Model | Parameter | Value |
|---|---|---|---|---|
| Acid Violet 109 | Enzymatic (Soybean Peroxidase) | Ping-Pong Bi-Bi with substrate inhibition | Inhibition Constant (KiDye) | 7.12 x 10⁻⁵ mM mjcce.org.mkmjcce.org.mk |
| Acid Violet 109 | Enzymatic (Soybean Peroxidase) | Ping-Pong Bi-Bi with substrate inhibition | Max. Rate (Vmax) | 14.321 mM/min mjcce.org.mkmjcce.org.mk |
| Acid Blue 225 | Enzymatic (Horseradish Peroxidase) | Ping-Pong Bi-Bi with substrate inhibition | Michaelis Constant (Km,H2O2) | 0.14 mM nih.gov |
| Reactive Blue 4 | Oxidation by Manganese Mineral | Pseudo-first-order | Rate Constant (k) | 0.10 h⁻¹ researchgate.net |
Q & A
Q. What are the standard analytical techniques for characterizing Disperse Red 54 in dye formulations?
To ensure reproducibility, researchers should employ a combination of spectroscopic and physical characterization methods. For example:
- Nanoparticle tracking analysis (e.g., Zetasizer Nano ZS90) to measure average particle size and zeta potential, critical for assessing colloidal stability .
- UV-Vis spectroscopy to determine dye concentration and monitor degradation via absorbance at specific wavelengths (e.g., maximum absorption at 540 nm) .
- Rotational viscometry and surface tension measurements to evaluate rheological properties, ensuring compatibility with industrial applications like inkjet printing .
Q. How can researchers optimize the synthesis of Disperse Red 54 for consistent batch quality?
Key parameters include:
- Purification protocols : Use sequential filtration (0.8 mm → 0.45 mm → 0.2 mm filters) to remove aggregates and ensure homogeneity .
- Stabilizer selection : Incorporate water-soluble polymers like polyethylene glycol (PEG400) to prevent dye aggregation during synthesis .
- Solvent systems : Prefer DMSO or SBE-β-CD/saline mixtures for solubility optimization, balancing bioavailability and chemical stability .
Advanced Research Questions
Q. How do conflicting additive effects on Disperse Red 54 stability impact experimental design?
Additives like PVP-K30 and sodium dodecyl sulfate (SDS) exhibit contradictory roles:
- PVP-K30 enhances centrifugal stability at 0.7 wt% but destabilizes systems at higher concentrations due to pseudo-polyanion formation with SDS .
- SDS improves thermal stability but increases particle size when combined with nonionic surfactants (e.g., fatty alcohol polyoxyethylene ether) . Methodological recommendation : Use a factorial design to test additive interactions, prioritizing metrics like specific absorbance ratio () and dispersion parameter () to quantify stability .
Q. What statistical approaches resolve discrepancies in thermal vs. freeze-thaw stability data for Disperse Red 54 inks?
Contradictions arise because additives like triethanolamine (TEA) stabilize zeta potential at pH 8–9 (improving freeze-thaw stability) but degrade under prolonged heat (60°C for 14 days) .
- Multivariate regression : Correlate pH, surfactant concentration, and storage duration with particle size changes.
- Error-term analysis : Report uncertainties in viscosity and surface tension measurements using 95% confidence intervals, as per QB/T 4973.1-2016 standards .
Q. How can researchers validate the environmental safety of Disperse Red 54 degradation byproducts?
- High-performance liquid chromatography (HPLC) paired with mass spectrometry identifies aromatic amine derivatives, which are potential toxins .
- Ecotoxicity assays : Use Daphnia magna or algal growth inhibition tests to assess aquatic toxicity, referencing OECD Guidelines 202 and 201 .
Data Analysis & Replication Challenges
Q. Why do centrifugation stability tests (QB/T 4973.2-2016) yield variable results across labs?
Variability stems from:
- Rotor calibration differences : Standardize centrifugation speed (3000 rpm ± 50) and tube material (polypropylene recommended) .
- Dilution consistency : Use fixed dilution ratios (e.g., 1:100) for absorbance measurements to minimize operator-dependent errors .
Q. What computational tools model Disperse Red 54’s photodegradation kinetics?
- Density functional theory (DFT) : Predicts bond dissociation energies for azo groups under UV exposure, aiding in half-life estimation .
- Kinetic Monte Carlo simulations : Model degradation pathways using rate constants derived from Arrhenius plots (e.g., activation energy ~85 kJ/mol) .
Tables for Key Experimental Parameters
| Parameter | Optimal Range | Reference |
|---|---|---|
| PVP-K30 concentration | ≤0.7 wt% | |
| SDS concentration | ≤0.15 wt% | |
| TEA content | ≤1 wt% (pH 8–9) | |
| Storage temperature (long-term) | -80°C (solvent) / -20°C (powder) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
